molecular formula C7H13N B073980 cis-7-Azabicyclo[3.3.0]octane CAS No. 1468-87-7

cis-7-Azabicyclo[3.3.0]octane

Cat. No.: B073980
CAS No.: 1468-87-7
M. Wt: 111.18 g/mol
InChI Key: UZHVXJZEHGSWQV-KNVOCYPGSA-N
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Chemical Reactions Analysis

cis-7-Azabicyclo[3.3.0]octane participates in various chemical reactions, including:

Common reagents used in these reactions include ethanol, chloroform, and dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

cis-7-Azabicyclo[3.3.0]octane , an organic compound with the formula C7H13NC_7H_{13}N, has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and research findings.

  • Molecular Formula : C7H13NC_7H_{13}N
  • Melting Point : Approximately -81°C
  • Boiling Point : Around 164°C
  • Structure : The compound features a bicyclic structure that is significant for its reactivity and interaction with biological targets.

Biological Targets

This compound has been studied for its interactions with several biological targets:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Inhibition of NAAA is linked to anti-inflammatory effects, as it preserves endogenous palmitoylethanolamide (PEA) from degradation, enhancing its analgesic properties .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways, making it a candidate for therapeutic development against inflammatory diseases.

Biochemical Pathways

The compound participates in crucial biochemical pathways through:

  • Synthesis of Gliclazide : It serves as an intermediate in the synthesis of gliclazide, a medication used to manage diabetes.
  • Catalytic Reactions : It acts as a catalyst in carbonylation and olefin cyclization reactions, facilitating the formation of cyclic compounds that may have biological significance.

Case Studies

  • Inhibition Studies : A study highlighted the development of novel azabicyclo[3.2.1]octane derivatives that inhibited NAAA activity with an IC50 value as low as 0.042 μM, demonstrating significant potential for managing inflammation .
  • Pharmacological Profiles : Another investigation into the pharmacokinetics of azabicyclo compounds revealed promising profiles, indicating that structural modifications could enhance their drug-like properties while maintaining biological activity .

Table 1: Biological Activity of this compound Derivatives

Compound IDTarget EnzymeIC50 (μM)Selectivity
ARN19689NAAA0.042High
ARN16186FAAH0.065Moderate
ARN50AC30Low

Note: Data are expressed as mean ± SD from multiple assays.

Table 2: Synthesis Pathways for this compound Derivatives

StepReagent/ConditionYield (%)
1Dehydrocyclization of aminoalkane85
2Nitrosation followed by reduction90
3CarbonylationVariable

Properties

IUPAC Name

(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHVXJZEHGSWQV-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1468-87-7
Record name Cyclopenta[c]pyrrole, octahydro-, cis- (8CI)
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